Cyclopentyl(phenyl)methanol
Overview
Description
Cyclopentyl(phenyl)methanol is a chemical compound with the molecular formula C12H16O . It is also known by other names such as Benzenemethanol, α-cyclopentyl- .
Synthesis Analysis
Cyclopentyl(phenyl)methanol could potentially be synthesized from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction were found to be a temperature range from 333.15 to 353.15 K, with molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .Molecular Structure Analysis
The molecular structure of Cyclopentyl(phenyl)methanol consists of 12 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 176.255 Da and the mono-isotopic mass is 176.120117 Da .Chemical Reactions Analysis
The addition-esterification and transesterification reactions involved in the synthesis of Cyclopentyl(phenyl)methanol are both exothermic . The free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis
Cyclopentyl(phenyl)methanol has a density of 1.1±0.1 g/cm3, a boiling point of 286.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 55.5±3.0 kJ/mol and a flash point of 123.6±14.5 °C .Scientific Research Applications
1. Synthesis and Chemical Properties
- Cyclopentyl(phenyl)methanol and its derivatives have been synthesized for various applications, such as investigations into the properties of neuroleptic drugs (Caamaño et al., 1987).
- It is involved in reactions like the aza-Piancatelli rearrangement, demonstrating its utility in organic synthesis to produce cyclopentenone derivatives (Reddy et al., 2012).
2. Applications in Photoreactions
- Photoreactions involving phenyl-substituted compounds like cyclopentyl(phenyl)methanol result in various ether products, contributing insights into photochemical processes (Baldry, 1975).
3. Role in Crystallography and Structural Analysis
- Cyclopentyl(phenyl)methanol derivatives have been studied for their crystal structures, providing insights into molecular conformations and interactions (Ge et al., 2011).
4. Applications in Chromatography
- The compound is used in studying the effects of various solvents on column efficiency in chromatography, contributing to analytical chemistry methods (Zou et al., 2000).
5. Biocatalysis and Enantioselective Synthesis
- Cyclopentyl(phenyl)methanol has been synthesized using biocatalysts like Lactobacillus paracasei, showing its potential in producing enantiomerically pure substances (Şahin et al., 2019).
6. Role in Organometallic Chemistry and Catalysis
- The compound is used in research on hydrogen bonding and reactions catalyzed by ruthenium and rhodium complexes, providing insights into organometallic chemistry and catalysis (Smith & Maitlis, 1985).
properties
IUPAC Name |
cyclopentyl(phenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWGKLPKLMKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311738 | |
Record name | cyclopentyl(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(phenyl)methanol | |
CAS RN |
4397-01-7 | |
Record name | NSC245102 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclopentyl(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentyl(phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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